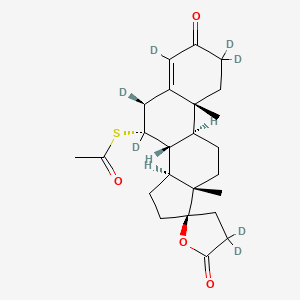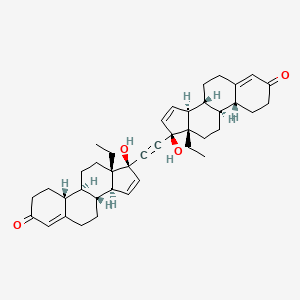
Gestodene Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gestodene Dimer is a synthetic compound derived from gestodene, a potent progestogen used in hormonal contraceptives. Gestodene itself is known for its high progestational activity and minimal androgenic effects. The dimer form of gestodene is of interest due to its potential enhanced biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gestodene Dimer typically involves the dimerization of gestodene through various chemical reactions. One common method includes the use of a catalyst to facilitate the dimerization process. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where gestodene is subjected to dimerization under optimized conditions. The process includes steps such as purification and crystallization to isolate the dimer form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gestodene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
Gestodene Dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its enhanced progestational activity and potential use in advanced contraceptive formulations.
Industry: Utilized in the development of new pharmaceutical products with improved stability and efficacy
Mecanismo De Acción
The mechanism of action of Gestodene Dimer involves its interaction with progesterone receptors. It binds to these receptors, activating them and leading to the modulation of gene expression. This results in various biological effects, including the regulation of menstrual cycles and inhibition of ovulation. The molecular pathways involved include the activation of specific transcription factors and signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- Levonorgestrel
- Desogestrel
- Norgestimate
- Dienogest
- Nomegestrol
Comparison
Gestodene Dimer is unique due to its enhanced progestational activity compared to other progestogens like levonorgestrel and desogestrel. It exhibits a more potent effect on progesterone receptors and has a higher binding affinity. Additionally, this compound shows improved stability and a longer half-life, making it a promising candidate for advanced contraceptive formulations .
Propiedades
Fórmula molecular |
C40H50O4 |
|---|---|
Peso molecular |
594.8 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H50O4/c1-3-37-17-13-31-29-11-7-27(41)23-25(29)5-9-33(31)35(37)15-19-39(37,43)21-22-40(44)20-16-36-34-10-6-26-24-28(42)8-12-30(26)32(34)14-18-38(36,40)4-2/h15-16,19-20,23-24,29-36,43-44H,3-14,17-18H2,1-2H3/t29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+/m0/s1 |
Clave InChI |
CYMUBJUEUOLHGA-SEWLZUMOSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C[C@@]4(C=C[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@H]67)CC)O)O)CCC8=CC(=O)CC[C@H]38 |
SMILES canónico |
CCC12CCC3C(C1C=CC2(C#CC4(C=CC5C4(CCC6C5CCC7=CC(=O)CCC67)CC)O)O)CCC8=CC(=O)CCC38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


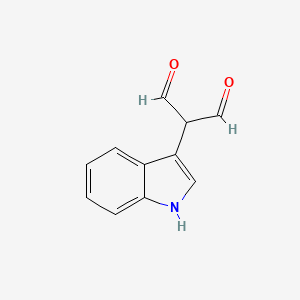
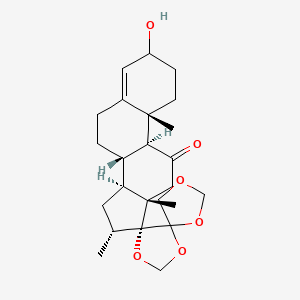
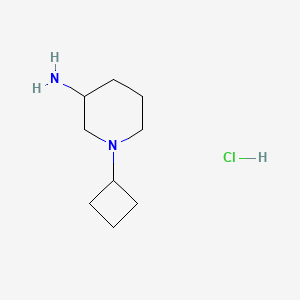
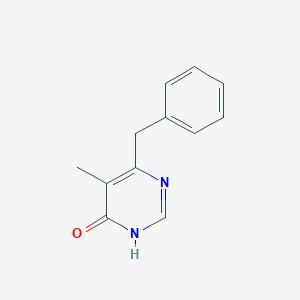
![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
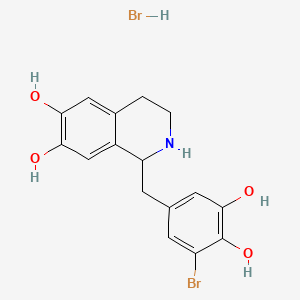
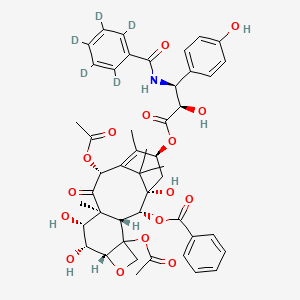
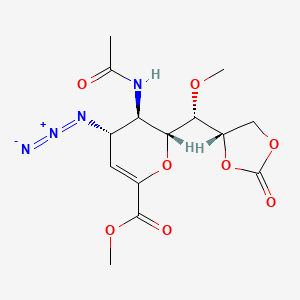
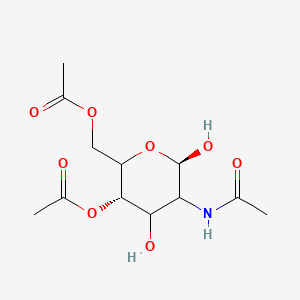

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
